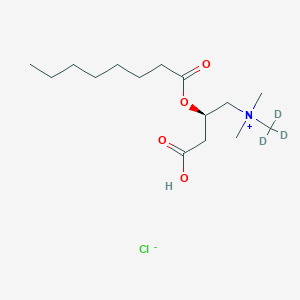

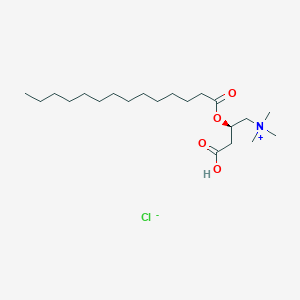

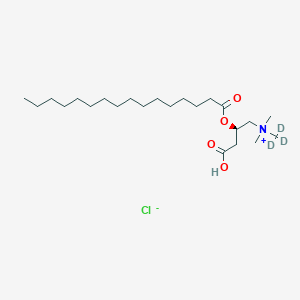

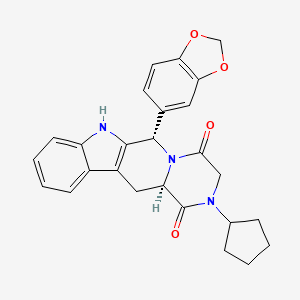

MCL-524 HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Reference standard for PET tracer [18F]MCL-524

Applications De Recherche Scientifique

1. Cancer Drug Target Investigation

MCL-524 HCl's role in cancer treatment is significant. Research has shown that it inhibits the protein Mcl-1, which is involved in apoptosis, a process of programmed cell death often disrupted in cancer cells. For instance, cryptosphaerolide, a compound related to this compound, showed notable cytotoxicity against human colon carcinoma cell lines, highlighting its potential in cancer chemotherapy (Oh et al., 2010).

2. Potential in Hepatocellular Carcinoma Therapy

This compound has been explored for its potential in treating hepatocellular carcinoma (HCC). Studies indicate that Mcl-1 is often overexpressed in HCC tissues, making it a viable target for antisense therapy. Targeting Mcl-1 via antisense oligonucleotides (ASO) led to increased apoptosis and decreased cell viability in HCC cell lines, suggesting this compound's relevance in HCC treatment strategies (Sieghart et al., 2006).

3. Role in Dopamine D2 Agonist Synthesis

The synthesis of [18F]MCL-524, a dopamine D2 agonist, has been studied, focusing on its application in positron emission tomography (PET) for disorders like schizophrenia. Improved synthesis methods for [18F]MCL-524 were developed, demonstrating its utility in studying the role of dopamine D2 receptor in various disorders (Inkster et al., 2021).

4. Insights into Solid-State Phase Transformation

Research on this compound's solid-state characteristics, phase transformations, and chemical reactions provides essential insights into its stability and reactivity. Such studies are critical for understanding how this compound behaves under different conditions, influencing its storage, handling, and application in various therapeutic settings (Lin, 2015).

5. Telomerase-Dependent Virotherapy in HCC

This compound has been implicated in studies exploring telomerase-dependent virotherapy for hepatocellular carcinomas (HCC). It was found that such virotherapy could overcome the resistance of HCC against traditional treatments, potentially offering new avenues for therapy. This approach involves targeting the telomerase enzyme, which is often active in cancer cells, including those of HCC (Wirth et al., 2005).

Propriétés

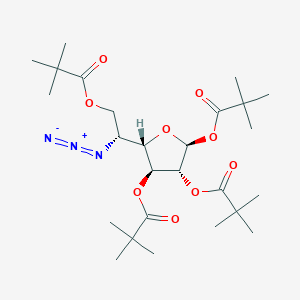

| { "Design of the Synthesis Pathway": "The synthesis of MCL-524 HCl involves the reaction of two key starting materials, compound A and compound B, followed by purification and isolation of the final product.", "Starting Materials": [ "Compound A", "Compound B", "Hydrochloric acid", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve compound A in solvent and add hydrochloric acid to the reaction mixture.", "Step 2: Stir the reaction mixture at an appropriate temperature for a specific time.", "Step 3: Add compound B to the reaction mixture and continue stirring for a specific time.", "Step 4: Purify the reaction mixture by column chromatography or other suitable methods to isolate MCL-524 HCl as a solid product.", "Step 5: Characterize the final product using spectroscopic and analytical techniques to confirm its identity and purity." ] } | |

Numéro CAS |

1340476-46-1 |

Formule moléculaire |

C21H24NFO3⋅HCl |

Poids moléculaire |

393.88 |

Pureté |

> 95% |

Synonymes |

(R)-10,11-Dihydroxy-2-fluoroethoxy-N-propylnoraporphine hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.